1-benzyl-9-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one class, characterized by a fused tricyclic core with substituents at positions 1, 2, and 7. The synthesis of analogous derivatives involves refluxing chloro-substituted pyrido[1,2-a]pyrimidine precursors with glycinate esters in methanol and triethylamine, followed by recrystallization . The target molecule features:
- 9-Methyl group: Improves metabolic stability by reducing oxidative degradation.
- 2-(4-Methylpiperidine-1-carbonyl): Introduces a basic nitrogen center, likely influencing receptor binding affinity and solubility.
Properties
IUPAC Name |
6-benzyl-10-methyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-17-10-13-27(14-11-17)25(31)21-15-20-23(29(21)16-19-8-4-3-5-9-19)26-22-18(2)7-6-12-28(22)24(20)30/h3-9,12,15,17H,10-11,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFHUXXVUNXMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-9-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. Its unique structural features suggest significant potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 414.509 g/mol. The structure includes:
- A pyrimidine ring fused with a pyrrolo ring .
- A benzyl group and a piperidine carbonyl substituent .
These features contribute to its biological activity by enhancing interactions with various biological targets.
Research indicates that this compound primarily acts as an inhibitor of protein kinases , particularly Janus Kinase 3 (JAK3). JAK3 plays a critical role in signaling pathways involved in immune responses and hematopoiesis. The inhibition of JAK3 can lead to therapeutic effects in conditions such as autoimmune diseases and certain cancers.
Biological Activity
The biological activities associated with this compound include:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation through JAK3 inhibition, which is crucial for the survival and growth of various cancer cells.
- Anti-inflammatory Properties : By modulating inflammatory pathways via JAK3 inhibition, it may reduce inflammation in autoimmune conditions like rheumatoid arthritis and lupus.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperidin-1-carbonyl) pyrido[1,2-a] pyrrolo[2,3-d] pyrimidin | Similar core structure with variations in substituents | JAK3 inhibition |
| 5-Methyl-pyrido[2,3-d] pyrimidin derivatives | Variations in nitrogen positioning | Potential antitumor activity |
| Pyrrolo[2,3-d] pyrimidine analogs | Similar fused ring systems | Diverse biological activities |
Case Studies and Research Findings
Recent studies have highlighted the significance of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines in drug discovery. For instance:
- Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited JAK3 activity in vitro, leading to reduced cell viability in cancer cell lines. The IC50 values indicated strong potency comparable to established JAK inhibitors.
- In Vivo Models : Animal models treated with this compound exhibited decreased symptoms of autoimmune disorders, suggesting its potential as a therapeutic agent.
- Structure-Activity Relationship (SAR) : Analysis of various analogs revealed that modifications to the benzyl and piperidine groups significantly affected the binding affinity and selectivity towards JAK3. This highlights the importance of structural optimization for enhancing biological activity.
Chemical Reactions Analysis
2.1. Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core
The core structure is often synthesized via cyclization of substituted pyridines with appropriate electrophiles. For example:
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Step 1 : A substituted pyridine derivative undergoes nucleophilic attack by a chloroformate or carbonyl reagent to form an intermediate.
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Step 2 : Cyclization occurs under basic conditions (e.g., using POCl₃ or SOCl₂) to form the fused bicyclic system.
2.3. Carbonyl Group Installation
The 4-methylpiperidine-1-carbonyl group is likely introduced via amide formation :
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Step 1 : Activation of the piperidine’s carbonyl group (e.g., using chloroformate or carbodiimide reagents).
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Step 2 : Reaction with an amine on the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core to form the amide bond .
3.1. Electrophilic and Nucleophilic Reactivity
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Nitrogen-rich heterocycles : The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core contains multiple nitrogen atoms, enabling reactivity with:
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Electrophiles : Potential alkylation at nitrogen sites.
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Nucleophiles : Susceptibility to substitution at carbonyl groups.
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Piperidine substituent : The 4-methylpiperidine-1-carbonyl group may undergo:
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Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.
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Reduction : Reduction of the carbonyl to a methylene group.
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3.2. Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and similar pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives:
Notes:
- The target compound shares the 9-methyl substituent with all analogs, a conserved feature likely critical for maintaining core stability .
- Position 1 : Benzyl (target) vs. 3-methoxypropyl (others). Benzyl groups favor hydrophobic binding pockets, whereas methoxypropyl enhances solubility.
- Position 2 : 4-Methylpiperidine (target) vs. piperazine/carboxamide derivatives. Piperidine’s reduced basicity compared to piperazine may lower off-target interactions .
- Patent derivatives (Evidences 5, 7) include cyclopropyl, fluorinated, or hydroxyethyl groups, highlighting the scaffold’s versatility in drug design .
Implications of Structural Variations
Piperidine vs.
Benzyl vs. Methoxypropyl : The benzyl group in the target and may enhance blood-brain barrier penetration compared to polar 3-methoxypropyl substituents .
Carboxamide vs. Carbonyl : Carboxamide-linked derivatives () exhibit hydrogen-bonding capacity, which could improve target engagement but reduce metabolic stability.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and what key reaction conditions are required?
The synthesis involves multi-step organic reactions, including:
- Core formation : Condensation of pyrimidine precursors under reflux (e.g., ethanol, 6–8 hours) to generate the pyrido[1,2-a]pyrimidinone scaffold .
- Functionalization : Alkylation or acylation to introduce the benzyl and 4-methylpiperidine groups. For example, benzyl bromide is used in the presence of a base (e.g., KOH) for N-alkylation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Key Conditions :
- Temperature control (reflux vs. room temperature) to avoid side reactions.
- Stoichiometric optimization (e.g., 1.2 equivalents of benzyl bromide) for high yield .
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the pyrido-pyrimidine core appear as deshielded signals (δ 7.5–8.5 ppm), while the benzyl group’s protons show distinct splitting patterns (δ 4.5–5.5 ppm for CH₂) .
- ¹³C NMR : Carbonyl groups (e.g., 4-oxo) resonate at δ 160–180 ppm .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity while mitigating side reactions (e.g., isomerization or hydrolysis)?
- Condition Optimization :
- Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups (e.g., piperidine carbonyl) .
- Catalytic additives (e.g., DMAP for acylation) enhance reaction efficiency .
- Byproduct Analysis :
- LC-MS monitors intermediates and identifies side products (e.g., over-alkylated derivatives) .
- Case Study : Replacing benzyl bromide with benzyl chloride reduced unintended O-alkylation by 20% in analogous pyrimidine syntheses .
Q. How can contradictions between computational predictions and experimental biological activity data be resolved?
- Solubility Adjustments : Use buffer systems (e.g., ammonium acetate pH 6.5) to improve compound solubility in bioassays .
- Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Target Flexibility : Advanced molecular docking (e.g., induced-fit models) accounts for protein conformational changes, improving binding affinity predictions .
- Analog Comparisons : Test structurally related compounds (e.g., thiazolidinone derivatives) to isolate pharmacophoric contributions (Table 1) .
Table 1 : Structural analogs and their biological activities
Q. What evidence supports bioisosteric relationships between this compound’s core and other heterocyclic systems?
- Bioisosterism : The pyrido-pyrimidine core shares electronic and spatial similarities with 4-hydroxyquinolin-2-one, enabling analogous interactions with biological targets (e.g., enzyme active sites) .
- Validation : Comparative bioactivity studies show similar IC₅₀ values against cyclooxygenase-2 (COX-2) for both cores, supporting functional equivalence .
Q. How are reaction intermediates characterized to ensure synthetic fidelity?
- In-situ Monitoring : TLC (silica gel, UV visualization) tracks reaction progress .
- Intermediate Isolation : Flash chromatography isolates key intermediates (e.g., acylated piperidine derivatives) for spectroscopic validation .
- X-ray Crystallography : Resolves ambiguous stereochemistry in chiral intermediates (e.g., piperidine ring conformation) .
Methodological Considerations
- Data Contradictions : Conflicting solubility data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
- Biological Assays : Standardize models (e.g., "acetic acid writhing" for analgesic activity) to ensure reproducibility across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
